molecular formula C6H10F3N B12844056 (R)-3-(2,2,2-trifluoroethyl)pyrrolidine

(R)-3-(2,2,2-trifluoroethyl)pyrrolidine

Cat. No.: B12844056
M. Wt: 153.15 g/mol
InChI Key: PTXOIRIEXVHPML-RXMQYKEDSA-N
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Description

®-3-(2,2,2-trifluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,2,2-trifluoroethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to attack the electrophilic carbon in the trifluoroethyl bromide.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2,2,2-trifluoroethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,2,2-trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of ®-3-(2,2,2-trifluoroethyl)pyrrolidine.

    Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.

    Substitution: Compounds with nucleophilic groups replacing the trifluoroethyl group.

Scientific Research Applications

®-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(2,2,2-trifluoroethyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    3-(2,2,2-trifluoroethyl)pyrrolidine: Without specific stereochemistry.

    N-ethylpyrrolidine: A similar compound with an ethyl group instead of a trifluoroethyl group.

Uniqueness

®-3-(2,2,2-trifluoroethyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring high specificity and selectivity.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1

InChI Key

PTXOIRIEXVHPML-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@H]1CC(F)(F)F

Canonical SMILES

C1CNCC1CC(F)(F)F

Origin of Product

United States

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